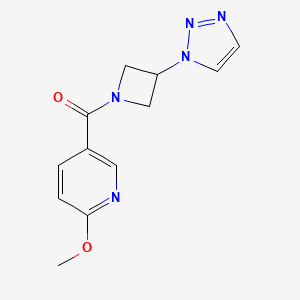

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxypyridin-3-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds containing the 1H-1,2,3-triazol-1-yl moiety often involves the use of imidazole, a five-membered heterocyclic compound . Imidazole has been used as a synthon in the development of new drugs .Molecular Structure Analysis

The molecular structure of compounds containing the 1H-1,2,3-triazol-1-yl moiety often includes three carbon, two nitrogen, and four hydrogen atoms in the imidazole ring . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .Chemical Reactions Analysis

The chemical reactions involving compounds with the 1H-1,2,3-triazol-1-yl moiety can be influenced by the loss of hydrogen bond donor/acceptor groups at the triazole substituted aryl group .科学研究应用

Drug Discovery and Medicinal Chemistry

1,2,3-Triazoles have garnered attention in drug discovery due to their unique properties. This compound’s aromatic character, high chemical stability, and hydrogen bonding ability make it an attractive scaffold for designing novel drugs. Several medicinal compounds containing a 1,2,3-triazole core are already in the market, such as the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole .

Organic Synthesis and Click Chemistry

The 1,2,3-triazole motif is a versatile building block in organic synthesis. Researchers employ various synthetic approaches to create 1,2,3-triazoles, with the “click chemistry” approach being particularly popular. This compound’s straightforward synthesis makes it valuable for constructing complex molecules and functional materials .

Polymer Chemistry and Materials Science

1,2,3-Triazoles find applications in polymer chemistry, where they enhance material properties. Incorporating this compound into polymer backbones can improve stability, solubility, and mechanical strength. Additionally, it contributes to the development of supramolecular materials with tailored properties .

Bioconjugation and Chemical Biology

Researchers use 1,2,3-triazoles for bioconjugation, linking biomolecules (such as proteins or nucleic acids) to other entities. This compound’s biocompatibility and stability allow precise modification of biological molecules. In chemical biology, it aids in studying cellular processes and interactions .

Fluorescent Imaging

1,2,3-Triazoles serve as fluorescent probes due to their unique optical properties. Researchers label biomolecules with fluorescent 1,2,3-triazole derivatives to visualize cellular structures, track protein localization, and study dynamic processes in living cells .

Materials for Nanotechnology and Nanomedicine

The compound’s 1,2,3-triazole core contributes to the design of nanomaterials. Researchers utilize it to create nanoparticles, nanofibers, and drug delivery systems. These materials exhibit antibacterial, antifungal, and anticancer properties, making them promising for nanomedicine applications .

未来方向

属性

IUPAC Name |

(6-methoxypyridin-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c1-19-11-3-2-9(6-13-11)12(18)16-7-10(8-16)17-5-4-14-15-17/h2-6,10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKPCASECCYKTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxypyridin-3-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2513759.png)

![Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2513762.png)

![3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2513763.png)

![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-phenyloxane-4-carbonyl)azetidine](/img/structure/B2513765.png)

![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513768.png)

![N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2513773.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2513774.png)

![6-amino-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2513778.png)

![3-((5-(cyclopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2513780.png)

![Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate](/img/structure/B2513781.png)